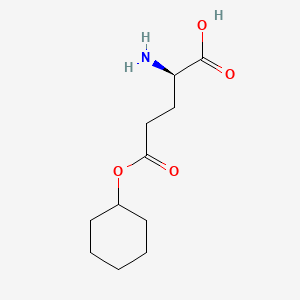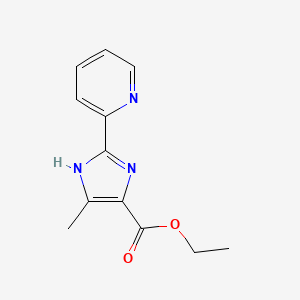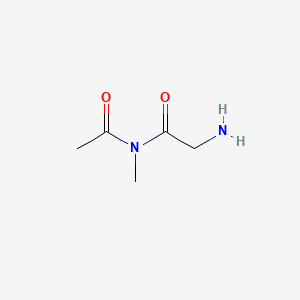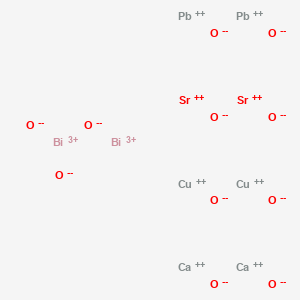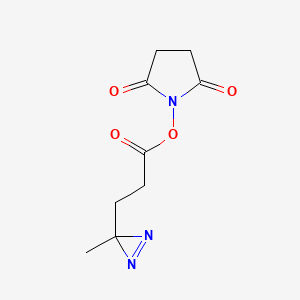
1-(3-(3-甲基-3H-二氮杂环丙烷-3-基)丙酰基)吡咯烷-2,5-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate is a synthetic organic compound with the molecular formula C9H11N3O4. This compound is notable for its diazirine moiety, which is a three-membered ring containing two nitrogen atoms and one carbon atom. Diazirines are often used in photoaffinity labeling due to their ability to form reactive carbene intermediates upon exposure to UV light, making them valuable tools in biochemical research.
科学研究应用
2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate has several applications in scientific research:
Photoaffinity Labeling: Used to study protein-ligand interactions by forming covalent bonds with target proteins upon UV irradiation.
Bioconjugation: Employed in the synthesis of bioconjugates for imaging and therapeutic purposes.
Chemical Biology: Utilized in the development of chemical probes to investigate biological pathways and mechanisms.
Medicinal Chemistry: Explored for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
作用机制
Target of Action
The primary targets of SDA (NHS-Diazirine) are proteins, specifically the amine-containing molecules in proteins . The compound is designed to interact with these molecules, enabling the study of protein structure and stabilization of protein-protein interactions .
Mode of Action
SDA (NHS-Diazirine) combines NHS-ester and diazirine-based photoreaction chemistries . The NHS ester group reacts with primary amines at pH 7 to 9 to form covalent amide bonds . The diazirine group reacts efficiently with any amino acid side chain or peptide backbone upon activation with long-wave UV light (330-370 nm) . This two-step chemical crosslinking is activated using common laboratory UV lamps .
Pharmacokinetics
It’s important to note that the compound is designed for laboratory use, particularly for studying protein interactions
Result of Action
The result of SDA (NHS-Diazirine)'s action is the formation of covalent bonds with amine-containing molecules in proteins . This can lead to changes in protein structure and function, enabling researchers to study protein interactions and protein structure .
Action Environment
The action of SDA (NHS-Diazirine) is influenced by environmental factors such as pH and light. The NHS ester group reacts with primary amines at pH 7 to 9 . The diazirine group requires activation with long-wave UV light (330-370 nm) to react efficiently . The compound is photo-stable under typical laboratory lighting conditions, so there is no need to perform experiments in the dark . It’s also worth noting that the compound should be stored in a desiccated, inert atmosphere at -20°C to maintain its stability.
生化分析
Biochemical Properties
It is known that diazirine compounds are often used for UV light-induced covalent modification of biological targets . This suggests that 2,5-dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate may interact with various enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
Based on its structural similarity to other diazirine compounds, it is likely that it exerts its effects at the molecular level through UV light-induced covalent modification of biological targets .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate typically involves the following steps:
-
Formation of the Diazirine Ring: : The diazirine ring is synthesized through the reaction of a suitable precursor, such as an alkyl azide, with a carbene precursor under photolytic or thermal conditions. This step often requires the use of strong bases and controlled temperatures to ensure the formation of the diazirine ring.
-
Coupling with 2,5-Dioxopyrrolidin-1-yl Group: : The diazirine intermediate is then coupled with a 2,5-dioxopyrrolidin-1-yl group. This coupling reaction can be facilitated by using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazirine moiety, leading to the formation of oxadiazole derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the 2,5-dioxopyrrolidin-1-yl moiety, potentially converting them to hydroxyl groups.
Substitution: The diazirine ring can participate in nucleophilic substitution reactions, where the carbene intermediate formed upon UV irradiation reacts with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: UV light to generate the carbene intermediate, followed by reaction with nucleophiles such as amines or alcohols.
Major Products
Oxidation: Oxadiazole derivatives.
Reduction: Hydroxylated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
3-(3-Methyl-3H-diazirin-3-yl)propanoic acid: Lacks the 2,5-dioxopyrrolidin-1-yl group but shares the diazirine moiety.
2,5-Dioxopyrrolidin-1-yl 3-(3-phenyl-3H-diazirin-3-yl)propanoate: Similar structure but with a phenyl group instead of a methyl group on the diazirine ring.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate is unique due to its combination of the diazirine moiety and the 2,5-dioxopyrrolidin-1-yl group. This combination enhances its reactivity and specificity in photoaffinity labeling applications, making it a valuable tool in biochemical research.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(3-methyldiazirin-3-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-9(10-11-9)5-4-8(15)16-12-6(13)2-3-7(12)14/h2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYLQNPWAPHRFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCC(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

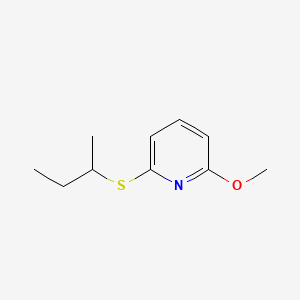

![Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B571293.png)
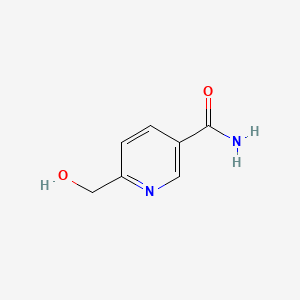

![1H-Pyrrolo[2,3-d]pyrimidin-5(6H)-one](/img/structure/B571301.png)
